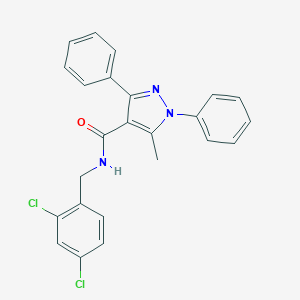![molecular formula C18H12BrFN2S B455661 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole CAS No. 496021-74-0](/img/structure/B455661.png)
6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure
The synthesis of 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole involves multiple steps, starting from key intermediates to achieve the final compound. The crystal structure analysis reveals significant details about the molecular interactions and the supramolecular network formed through various intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's properties and potential applications in drug design and development (Banu et al., 2011).
Antimicrobial and Antituberculosis Activity
Research on derivatives of the compound has shown that they possess promising antimicrobial and antituberculosis activities. The activities are assessed through microbroth dilution techniques, indicating the compound's potential as a basis for developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Potential Therapeutic Applications
Anticancer Activity
The compound and its derivatives have been evaluated for their potential anticancer activities. Studies have proposed new methods for assembling imidazo[2,1-b][1,3]thiazole systems, showing moderate ability to suppress the growth of various cancer cell lines, such as kidney, prostate, colon cancer, and leukemia. This indicates the compound's relevance in cancer research, offering a foundation for developing novel anticancer agents (Potikha & Brovarets, 2020).
properties
IUPAC Name |
6-(4-bromophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2S/c19-14-5-3-13(4-6-14)17-11-22-10-16(23-18(22)21-17)9-12-1-7-15(20)8-2-12/h1-8,10-11H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWQMAKXJEJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455580.png)
![Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B455581.png)
![Propyl 4-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B455583.png)
![4-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B455584.png)
![1-{4-[(3,4-Dimethylphenoxy)methyl]benzoyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B455586.png)


![Methyl 4-[(4-ethylphenoxy)methyl]benzoate](/img/structure/B455591.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid](/img/structure/B455593.png)

![Isopropyl 5-[(4-chloroanilino)carbonyl]-2-[(2,6-difluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B455597.png)
![3-[(4-chlorophenoxy)methyl]-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B455598.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B455600.png)